WAY 316606

Descripción general

Descripción

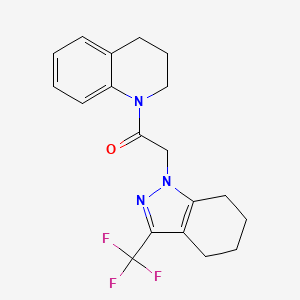

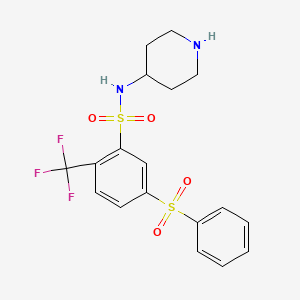

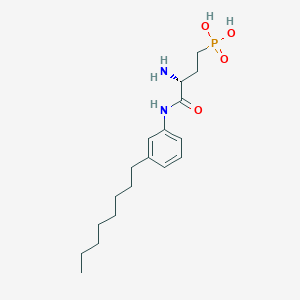

WAY 316606 is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a phenylsulfonyl group, a piperidinyl group, and a trifluoromethyl group attached to a benzenesulfonamide core

Aplicaciones Científicas De Investigación

WAY 316606 has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It can be used as a probe to study biological processes and interactions.

Industry: It can be used in the production of specialty chemicals and materials.

Mecanismo De Acción

Target of Action

WAY 316606, also known as 5-(phenylsulfonyl)-N-(piperidin-4-yl)-2-(trifluoromethyl)benzenesulfonamide, primarily targets the secreted protein sFRP-1 . sFRP-1 is an endogenous antagonist of the secreted glycoprotein Wnt , which plays a crucial role in various biological processes, including cell proliferation, differentiation, and migration .

Mode of Action

This compound acts as an inhibitor of sFRP-1 . It binds to sFRP-1 and out-competes Wnt binding to sFRP-1 . This action releases Wnt for binding to the LRP-frizzled receptor complex , thereby promoting canonical Wnt signaling .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Wnt/β-catenin signaling pathway . By inhibiting sFRP-1, this compound prevents it from interacting with Wnt, thus increasing Wnt signaling . This leads to the activation of the canonical Wnt signaling pathway, which is crucial for various cellular processes, including cell growth, differentiation, and apoptosis .

Pharmacokinetics

This compound has good water solubility and moderate to low inhibition of cytochrome P450 isoenzymes (3A4, 2D6, 2C9) . It has good stability in rat and human liver microsomes, with a half-life of more than 60 minutes in each species . In female Sprague-Dawley rats, this compound showed a high plasma clearance rate (77 mL/min/kg, greater than hepatic blood flow) after a single intravenous dose (2 mg/kg), leading to a rapid decline in drug exposure in plasma .

Result of Action

This compound has been found to enhance hair shaft production, hair shaft keratin expression, and reduce spontaneous hair follicle regression in ex vivo human scalp explants, via a canonical Wnt/β-catenin-dependent mechanism . In addition, it attenuates osteoclastogenesis and bone resorption in vitro . The expressions of osteoclast-specific genes were suppressed by this compound .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy in promoting bone formation was observed to be dose-dependent in neonatal mouse calvarial organ culture assays . Furthermore, the compound’s action can be influenced by physiological conditions, such as the hormonal status of the organism, as evidenced by its effectiveness in improving osteoporosis induced by ovariectomy in mice .

Análisis Bioquímico

Biochemical Properties

WAY 316606 has been shown to interact with the secreted frizzled-related protein 1 (sFRP-1), a well-known extracellular repressor of canonical Wnt signaling . It binds to sFRP-1 preferentially with a Kd value of 0.08 μM and inhibits sFRP-1 with an IC50 value of 0.5 μM . This interaction blocks sFRP-1 from interacting with Wnt, thus increasing Wnt signaling .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to attenuate osteoclastogenesis and bone resorption in vitro . In human hair follicles, this compound enhances hair shaft production, hair shaft keratin expression, and inhibits spontaneous hair follicle regression .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with sFRP-1, leading to the modulation of the Wnt signaling pathway . By inhibiting sFRP-1, this compound prevents the repression of the Wnt signaling pathway, leading to increased Wnt signaling. This can result in various downstream effects, such as increased cell proliferation and differentiation .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. For example, in an ex vivo assay using neonatal murine calvarium, this compound was shown to enhance osteoblast activity and stimulate bone formation in a dose-dependent manner .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been shown to vary with different dosages. For instance, in ovariectomized (OVX) mouse models, this compound treatment effectively improved the OVX-induced osteoporosis .

Metabolic Pathways

This compound is involved in the Wnt signaling pathway, a crucial pathway in cellular metabolism . By inhibiting sFRP-1, this compound modulates this pathway, potentially affecting various metabolic processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of WAY 316606 typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the phenylsulfonyl group: This can be achieved by reacting a suitable phenyl compound with sulfonyl chloride under basic conditions.

Introduction of the piperidinyl group: The piperidinyl group can be introduced through nucleophilic substitution reactions, where a piperidine derivative reacts with an appropriate electrophile.

Attachment of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Formation of the benzenesulfonamide core: The final step involves the coupling of the intermediate compounds to form the desired benzenesulfonamide structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and scalable reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions

WAY 316606 can undergo various types of chemical reactions, including:

Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The piperidinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions often require bases such as sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfonyl group can yield sulfone derivatives, while reduction of a nitro group can produce an amine.

Comparación Con Compuestos Similares

Similar Compounds

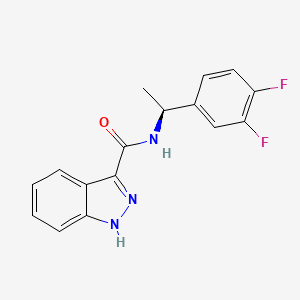

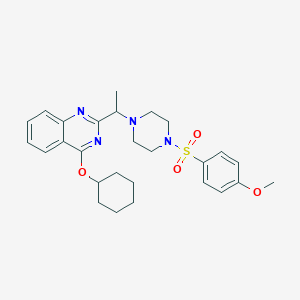

4-piperidin-4-yl-5-(trifluoromethyl)pyrimidine: This compound shares the piperidinyl and trifluoromethyl groups but has a different core structure.

bis(4-fluorophenyl)(1-(phenylsulfonyl)piperidin-4-yl)methanol: This compound has a similar phenylsulfonyl and piperidinyl group but differs in its overall structure.

Uniqueness

WAY 316606 is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in scientific research.

Propiedades

IUPAC Name |

5-(benzenesulfonyl)-N-piperidin-4-yl-2-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F3N2O4S2/c19-18(20,21)16-7-6-15(28(24,25)14-4-2-1-3-5-14)12-17(16)29(26,27)23-13-8-10-22-11-9-13/h1-7,12-13,22-23H,8-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITBGJNVZJBVPLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NS(=O)(=O)C2=C(C=CC(=C2)S(=O)(=O)C3=CC=CC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F3N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90587395 | |

| Record name | 5-(Benzenesulfonyl)-N-(piperidin-4-yl)-2-(trifluoromethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915759-45-4 | |

| Record name | 5-(Benzenesulfonyl)-N-(piperidin-4-yl)-2-(trifluoromethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

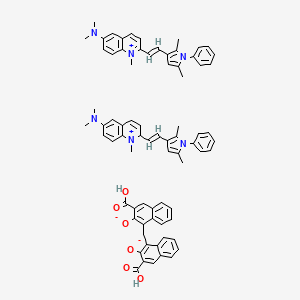

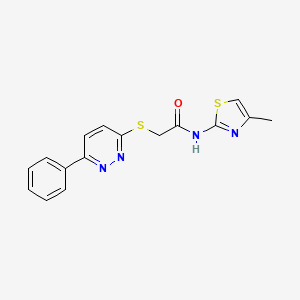

![5-[4-(4-bromoanilino)anilino]-N'-(1-hydroxypropan-2-yl)-3-oxo-1,2-thiazole-4-carboximidamide](/img/structure/B1684048.png)

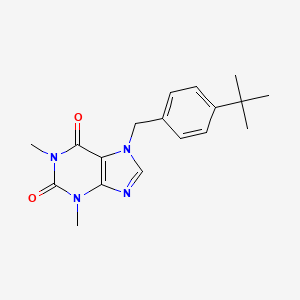

![(S)-N-(1-(4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)propan-2-yl)-2-naphthamide](/img/structure/B1684052.png)

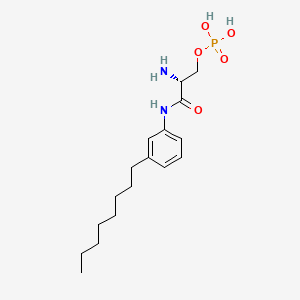

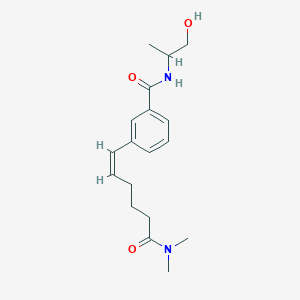

![ethyl 4-[2-[(2-methylbenzoyl)amino]ethylamino]piperidine-1-carboxylate;hydrochloride](/img/structure/B1684057.png)